(5-Ethylthiophen-2-yl)boronic acid
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Overview
Description
(5-Ethylthiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C6H9BO2S and its molecular weight is 156.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Materials
Electrochromic materials, which change color upon electrical stimulation, have been developed using thiophene derivatives similar to (5-Ethylthiophen-2-yl)boronic acid. High-quality electrochromic polythiophenes were synthesized through electropolymerization, demonstrating potential for applications in smart windows, displays, and low-energy consumption devices (Alkan, Cutler, & Reynolds, 2003).
Organic Synthesis and Catalysis
The compound and its related derivatives are instrumental in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. A technique involving the use of copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, showcasing the adaptability of thiophene boronic acids in forming diverse structures (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).
Insecticide Development
Dihaloaryl triazole compounds, which have shown significant efficacy against a range of insect pests, are synthesized using Suzuki couplings of halothiophene derivatives with boronic acids. This highlights the role of thiophene boronic acids in developing new insecticidal agents (Cudworth, Hegde, Yap, Guenthenspberger, Hamilton, Pechacek, Johnson, Bis, Tisdell, Dripps, Bruce, Dintenfass, Gifford, Karr, Kempe, McCormick, & Schoonover, 2007).
Polymer and Material Science
Boron and gallium esters derived from thiophene-based compounds have been explored for their potential in creating chelates with unique properties, useful in material science and catalysis (Gálvez-Ruíz, Solano-Ruiz, Sánchez-Ruiz, Contreras, & Flores‐Parra, 2007).
Sensing and Imaging
Thiophene derivatives bearing boronic acid groups have been designed for the highly sensitive fluorescence detection of ATP, indicating their potential in biochemical sensing and cellular imaging. Such materials offer a promising avenue for real-time bioanalytical applications and live cell imaging (Liu, Zhao, Cheng, Yao, & Lu, 2019).
Mechanism of Action
Target of Action
The primary target of (5-Ethylthiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, in turn, donates electrons to form a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of complex organic compounds from simpler precursors .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This is achieved through its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action of this compound is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Moreover, the compound is generally environmentally benign .
Safety and Hazards
Future Directions
Boronic acids, including “(5-Ethylthiophen-2-yl)boronic acid”, have a promising future in the field of organic synthesis. Their mild and functional group tolerant reaction conditions make them ideal for a variety of chemical reactions . Furthermore, the introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Properties
IUPAC Name |
(5-ethylthiophen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCHLCSUUTVUNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598884 |
Source
|
Record name | (5-Ethylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-16-1 |
Source
|
Record name | (5-Ethylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-ethylthiophen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.